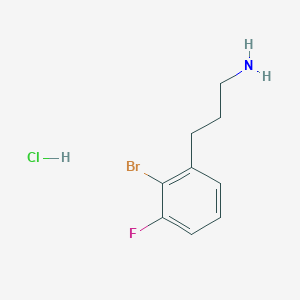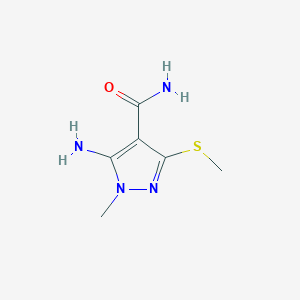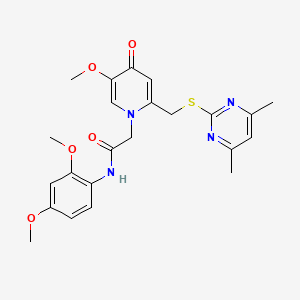
3-(2-Bromo-3-fluorophenyl)propan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(2-Bromo-3-fluorophenyl)propan-1-amine;hydrochloride” is a chemical compound with the molecular formula C9H11BrFN . It is a derivative of propan-1-amine, where one of the hydrogen atoms on the carbon adjacent to the amino group is replaced by a 2-bromo-3-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of “3-(2-Bromo-3-fluorophenyl)propan-1-amine;hydrochloride” consists of a three-carbon chain (propane) with an amine group (-NH2) attached to one end and a 2-bromo-3-fluorophenyl group attached to the middle carbon . The presence of the bromine and fluorine atoms on the phenyl ring introduces polarity and can influence the compound’s reactivity.Scientific Research Applications
Synthesis and Biological Activity
Research into compounds structurally related to 3-(2-Bromo-3-fluorophenyl)propan-1-amine; hydrochloride often focuses on their synthesis and evaluation for biological activities. For instance, Gevorgyan et al. (1989) investigated the synthesis and local anesthetic and anti-inflammatory activities of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, derived from a related bromo-fluorophenyl compound (Gevorgyan et al., 1989). Similarly, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from a bromo-fluorophenyl precursor by Tan Bin (2010) highlights the versatility of these compounds in creating structurally diverse molecules with potential pharmacological uses (Tan Bin, 2010).
CO2 Capture
The development of new materials for environmental applications, such as CO2 capture, is another significant area of research. Bates et al. (2002) synthesized a new room temperature ionic liquid incorporating a cation with an appended amine group, demonstrating its efficiency for CO2 capture comparable to commercial amine sequestering agents. This work underscores the potential of derivatives of 3-(2-Bromo-3-fluorophenyl)propan-1-amine; hydrochloride in creating nonvolatile, recyclable materials for CO2 sequestration (Bates et al., 2002).
Fluorescent Analogs for Sensing
The synthesis of fluorescent analogs of hazardous compounds for use in detection and sensing technologies is a critical research direction. Charles et al. (1995) developed a synthetic scheme for a dye-labeled analog of polychlorinated biphenyls, indicating the applicability of bromo-fluorophenyl derivatives in environmental monitoring. The fluorescent analog was utilized in a continuous flow immunosensor assay for the detection of polychlorinated biphenyls, showcasing the potential of such compounds in creating sensitive detection systems for environmental pollutants (Charles et al., 1995).
properties
IUPAC Name |
3-(2-bromo-3-fluorophenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN.ClH/c10-9-7(4-2-6-12)3-1-5-8(9)11;/h1,3,5H,2,4,6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRJUVYBWMYGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-3-fluorophenyl)propan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2663945.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2663946.png)
![4-(4-heptylphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2663947.png)

![3-[(2,6-dichlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2663949.png)
![4-[(3-Propan-2-yl-1,2-oxazol-4-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2663952.png)
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2663953.png)
![N-(4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2663954.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2663959.png)
![N-(2,5-difluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B2663961.png)
![1-Ethyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2,3-dioxo-4H-quinoxaline-6-carboxamide](/img/structure/B2663962.png)
![Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B2663963.png)

